molecular formula C5H2F2N2O3 B14147467 3,5-difluoro-4-nitropyridine N-oxide CAS No. 210169-08-7

3,5-difluoro-4-nitropyridine N-oxide

Cat. No.: B14147467
CAS No.: 210169-08-7
M. Wt: 176.08 g/mol
InChI Key: LAKRQVQAERSDJH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitropyridine N-oxide is a specialized fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis and materials science research. The molecule is characterized by a twisted conformation around the C-NO2 bond, with a torsional angle of 38.5°, which influences its electronic distribution and reactivity . This compound belongs to the class of nitropyridine-N-oxides, which are known for their high polarity and notable electronic properties, making them subjects of interest in the development of nonlinear optical (NLO) materials for applications like second-harmonic generation . The strategic incorporation of fluorine atoms adjacent to the nitro group on the pyridine N-oxide ring can lead to a marked redistribution of pi-electron density, accentuate the weakness of the C–NO2 bond, and affect the overall aromaticity of the heterocyclic system . These structural and electronic features qualify derivatives of this compound as potential candidates in the design of organocatalysts, and for exploration in various fields of biotechnology . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210169-08-7

Molecular Formula

C5H2F2N2O3

Molecular Weight

176.08 g/mol

IUPAC Name

3,5-difluoro-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2F2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H

InChI Key

LAKRQVQAERSDJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=[N+]1[O-])F)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,5 Difluoro 4 Nitropyridine N Oxide

General N-Oxidation Strategies for Pyridine (B92270) Derivatives

The conversion of pyridines to their corresponding N-oxides is a crucial transformation that enhances the reactivity of the pyridine ring, particularly for electrophilic substitution at the 4-position. researchgate.netsapub.org This increased reactivity stems from the N-oxide group altering the electron distribution within the pyridine ring. A variety of oxidizing agents and systems have been developed for this purpose.

Peracids are classic and widely used reagents for the N-oxidation of pyridines. arkat-usa.org Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its effectiveness under mild conditions. arkat-usa.orgresearchgate.net The oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to give higher yields compared to other oxidizing agents like 30% hydrogen peroxide in glacial acetic acid. arkat-usa.org The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid.

Another traditional method involves the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid. sapub.orgarkat-usa.org This system has been historically used for the preparation of pyridine N-oxide with high yields. sapub.org Caro's acid (peroxymonosulfuric acid) is also a viable, though less common, oxidizing agent for this transformation. arkat-usa.org A study on aspartic acid-derived peracid catalysis has demonstrated a novel approach to enantioselective N-oxidation of pyridines. nih.gov

Table 1: Comparison of Peracid-Mediated N-Oxidation Methods

Oxidizing Agent Substrate Example Conditions Yield Reference
m-CPBA 3-Substituted Pyridines Mild High arkat-usa.org
H₂O₂ / Acetic Acid Pyridine Glacial Acetic Acid 96% sapub.org
Caro's Acid Pyridine Derivatives Not specified Not specified arkat-usa.org

Hydrogen peroxide is an environmentally benign oxidant, and its reactivity can be significantly enhanced with the use of catalysts. researchgate.net Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of pyridines using aqueous hydrogen peroxide. arkat-usa.org This system is efficient even with catalytic amounts of MTO (0.2-0.5 mol%), providing high yields for both 3- and 4-substituted pyridines regardless of the electronic nature of the substituents. arkat-usa.org

Other catalytic systems have also been developed to improve the efficiency and sustainability of H₂O₂-based oxidations. For instance, titanium silicalite-1 (TS-1) has been investigated as a heterogeneous catalyst for the N-oxidation of pyridines, allowing for easier separation of the catalyst from the reaction mixture. researchgate.netuea.ac.uk Ti-MWW, another titanosilicate catalyst, has shown superior catalytic activity and product selectivity for the oxidation of pyridine to pyridine-N-oxide compared to TS-1, Ti-Beta, and Ti-MOR. researchgate.net Additionally, recyclable anhydride (B1165640) catalysts, such as poly(maleic anhydride-alt-1-octadecene) (Od-MA), have been shown to be effective in developing a metal-free, reusable catalytic system for pyridine oxidation with H₂O₂. rsc.org Supported sulfonic or carboxylic acid catalysts have also been patented for the oxidation of pyridine and its derivatives with hydrogen peroxide. google.com

Table 2: Catalytic Hydrogen Peroxide Systems for N-Oxidation

Catalyst Oxidant Substrate Example Key Features Reference
Methyltrioxorhenium (MTO) 30% aq. H₂O₂ 3- and 4-substituted pyridines High yields with low catalyst loading arkat-usa.org
Titanium silicalite-1 (TS-1) H₂O₂ Pyridines Heterogeneous, reusable catalyst researchgate.netuea.ac.uk
Ti-MWW H₂O₂ Pyridine High activity and selectivity (>99%) researchgate.net
Poly(maleic anhydride-alt-1-octadecene) H₂O₂ Pyridine derivatives Metal-free, recyclable catalyst rsc.org

Beyond peracids and catalyzed hydrogen peroxide, other oxidizing agents have been employed for the N-oxidation of pyridines. Dimethyldioxirane (DMD) and oxaziridines are noted for their ability to act as oxygen sources, often resulting in quantitative conversions and high chemoselectivity. arkat-usa.org Sodium perborate (B1237305) in acetic acid is another effective reagent for the N-oxidation of azines. organic-chemistry.org The urea-hydrogen peroxide adduct (UHP) offers a stable, inexpensive, and easy-to-handle solid oxidant for nitrogen heterocycles. organic-chemistry.org Additionally, bis(trimethylsilyl)peroxide (B35051) (BTSP) has been used as an alternative to aqueous H₂O₂ in conjunction with MTO. arkat-usa.org

Table 3: Alternative Oxidizing Agents for N-Oxidation

Oxidizing Agent Substrate Type Notable Characteristics Reference
Dimethyldioxirane (DMD) Pyridines High chemoselectivity, quantitative conversion arkat-usa.org
Oxaziridines Pyridines High chemoselectivity, quantitative conversion arkat-usa.org
Sodium Perborate Azines Effective in acetic acid organic-chemistry.org
Urea-Hydrogen Peroxide (UHP) Nitrogen heterocycles Stable, inexpensive solid oxidant organic-chemistry.org

Synthesis of 3,5-Difluoropyridine (B1298662) N-oxide Precursors

The direct synthesis of 3,5-difluoro-4-nitropyridine (B13360899) N-oxide necessitates the preparation of its immediate precursor, 3,5-difluoropyridine N-oxide. This is typically achieved through the direct oxidation of 3,5-difluoropyridine. The presence of electron-withdrawing fluorine atoms on the pyridine ring deactivates it towards electrophilic attack, which can make the N-oxidation step more challenging compared to unsubstituted pyridine.

One established route to obtain 3,5-difluoropyridine involves a multi-step synthesis starting from more heavily fluorinated pyridines. For example, pentafluoropyridine (B1199360) can be converted to 2,4,6-tribromo-3,5-difluoropyridine, which then undergoes catalytic hydrogenolysis to remove the bromine atoms, yielding 3,5-difluoropyridine. Once 3,5-difluoropyridine is obtained, the N-oxidation is carried out, commonly using a peracid such as m-CPBA under controlled conditions, to produce 3,5-difluoropyridine 1-oxide.

Nitration of Fluorinated Pyridine N-Oxides to Yield 3,5-Difluoro-4-nitropyridine N-oxide

The N-oxide functionality is instrumental in directing electrophilic substitution to the 4-position of the pyridine ring. sapub.orgresearchgate.net This regioselectivity is a well-established principle in pyridine chemistry. sapub.orgresearchgate.net

The nitration of pyridine N-oxide itself occurs readily at the 4-position when treated with a mixture of fuming nitric acid and sulfuric acid. researchgate.net This regioselectivity holds true even for substituted pyridine N-oxides. For instance, the nitration of 3-substituted pyridine-N-oxides, such as those with bromo, ethoxy, or methyl groups, consistently yields the 4-nitro product. researchgate.net The powerful directing effect of the N-oxide group overrides the directing effects of other substituents. researchgate.net

In the specific case of synthesizing this compound, the precursor 3,5-difluoropyridine N-oxide is subjected to nitrating conditions. A common nitrating agent for pyridine N-oxides is a mixed acid solution of nitric acid and sulfuric acid. patsnap.comgoogle.com For example, the synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide is achieved by treating 3,5-lutidine-N-oxide with concentrated nitric acid/sulfuric acid. patsnap.com A thesis on the synthesis of 4-nitropyridine-N-oxide derivatives mentions that for the nitration of 3-fluoropyridine-N-oxide, optimal conditions involved a mixed acid ratio of fuming nitric acid to fuming sulfuric acid of 1:1.5 at 80°C for 4 hours. globethesis.com

The molecule of this compound has been structurally characterized, revealing that the plane of the nitro group is twisted with respect to the plane of the pyridine ring. nih.gov This contrasts with its 3,5-diamino analogue, which is planar. nih.gov

Table 4: Nitration Conditions for Pyridine N-Oxide Derivatives

Substrate Nitrating Agent Conditions Product Reference
Pyridine N-oxide Fuming HNO₃ / H₂SO₄ Not specified 4-Nitropyridine (B72724) N-oxide researchgate.net
3-Substituted Pyridine N-oxides Fuming HNO₃ / H₂SO₄ Heating 4-Nitro-3-substituted Pyridine N-oxides researchgate.net
3-Fluoropyridine-N-oxide Fuming HNO₃ / Fuming H₂SO₄ (1:1.5) 80°C, 4h 3-Fluoro-4-nitropyridine-N-oxide globethesis.com

Nitrating Agent Systems and Reaction Conditions

The introduction of a nitro group at the C4 position of the 3,5-difluoropyridine N-oxide ring is a key transformation. This is typically achieved through electrophilic nitration, where the choice of nitrating agent and reaction conditions are pivotal in directing the regioselectivity and ensuring a high conversion rate.

A common and effective method for the nitration of pyridine N-oxides involves the use of a mixture of a nitric acid source and a strong dehydrating acid, most frequently sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active species in the reaction. For the nitration of pyridine N-oxide to 4-nitropyridine N-oxide, a well-documented procedure utilizes a mixture of fuming nitric acid and concentrated sulfuric acid. In this process, the nitrating acid is prepared by slowly adding concentrated sulfuric acid to fuming nitric acid under cooling. The pyridine N-oxide is then heated, and the nitrating mixture is added dropwise. The reaction is subsequently heated to a higher temperature to drive it to completion.

An alternative nitrating system that avoids the use of fuming nitric acid employs potassium nitrate (B79036) dissolved in concentrated sulfuric acid. This method has been successfully used for the nitration of 3,5-dimethylpyridine-N-oxide. In this approach, the pyridine N-oxide derivative is first dissolved in concentrated sulfuric acid. A solution of potassium nitrate in concentrated sulfuric acid is then added dropwise at a controlled temperature. The reaction mixture is then heated for a specific duration to yield the desired 4-nitro product. This method can be advantageous as it may offer a more controlled reaction and can avoid the handling of highly corrosive fuming nitric acid.

The reaction conditions for the nitration of pyridine N-oxides are crucial and must be carefully optimized. Key parameters include the temperature, reaction time, and the ratio of reactants. The initial addition of the nitrating agent is often carried out at a lower temperature to control the exothermic nature of the reaction, after which the temperature is raised to promote the reaction. The progress of the reaction is typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

Table 1: Nitrating Agent Systems and Reaction Conditions for Pyridine N-oxides
Nitrating SystemSubstrateKey Reaction ConditionsYield
Fuming HNO₃ / conc. H₂SO₄Pyridine-N-oxideInitial temp: ~40°C, then 3 hours at 125-130°C42%
KNO₃ / conc. H₂SO₄3,5-lutidine-N-oxideAddition at 0-60°C, then 0.5-12 hours at 60-120°C85.7%

One-Pot Synthetic Approaches to Nitropyridine N-oxides

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of nitropyridine N-oxides, a one-pot approach can encompass the initial N-oxidation of the parent pyridine followed directly by the nitration step.

Ring Transformation and Cycloaddition Routes to Pyridine N-oxides

While the most direct route to this compound involves the modification of a pre-formed 3,5-difluoropyridine ring, alternative synthetic strategies for the construction of the pyridine N-oxide core itself exist, namely through ring transformations and cycloaddition reactions. arkat-usa.org These methods can provide access to substituted pyridine N-oxides from non-pyridine precursors.

One such ring transformation approach involves the conversion of isoxazoles into pyridines. It has been proposed that the reaction of isoxazoles with enamines, through an inverse electron-demand hetero-Diels-Alder reaction, proceeds via a pyridine N-oxide intermediate. rsc.org In this reaction, a [4+2] cycloaddition is followed by ring opening and the loss of an amine to form the N-oxide, which is then typically reduced in situ to the corresponding pyridine. rsc.org While this demonstrates the feasibility of forming the pyridine N-oxide ring from an isoxazole (B147169) precursor, the application of this method to the synthesis of fluorine-substituted pyridine N-oxides is not extensively detailed.

Cycloaddition reactions represent another powerful tool for the synthesis of heterocyclic rings. The pyridine ring itself can be constructed via [4+2] cycloadditions of 1-azadiene derivatives with a two-carbon component. nih.gov Conceptually, a similar strategy could be envisioned for the direct synthesis of a pyridine N-oxide ring, potentially starting from precursors that already contain the N-oxide functionality or where it is formed during the cyclization process. However, specific examples of cycloaddition reactions leading directly to the formation of 3,5-difluoropyridine N-oxide are not prominently described in the literature, with the oxidation of 3,5-difluoropyridine remaining the more conventional and well-established synthetic route.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 3,5-difluoro-4-nitropyridine (B13360899) N-oxide is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity stems from the cumulative inductive and resonance effects of the nitro group, the fluorine atoms, and the N-oxide functionality, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The substitution patterns are dictated by the nature of the attacking nucleophile and the relative abilities of the substituents to act as leaving groups.

Displacement of Fluorine Substituents

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. libretexts.org Fluorine, being the most electronegative halogen, strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. reddit.com This effect generally makes fluoride (B91410) a better leaving group than other halogens in activated SNAr systems, a phenomenon known as the "element effect". nih.govnih.gov

In the case of 3,5-difluoro-4-nitropyridine N-oxide, the fluorine atoms are readily displaced by a variety of nucleophiles. Research indicates that oxygen, nitrogen, and sulfur-based nucleophiles preferentially attack the C-F bond, leading to the substitution of one or both fluorine atoms. abertay.ac.uk A notable example is the reaction with an ammonia (B1221849) source to produce 3,5-diamino-4-nitropyridine N-oxide. nih.gov

Displacement of the Nitro Group

While less common than halide displacement, the nitro group can also function as an effective leaving group in SNAr reactions, particularly on highly electron-deficient aromatic rings. stackexchange.comnih.gov The stability of the departing nitrite (B80452) anion (NO₂⁻) contributes to its viability as a nucleofuge.

For this compound, the displacement of the nitro group has been observed, particularly with halide nucleophiles. abertay.ac.uk This pathway competes with the displacement of the fluorine substituents and highlights the complex reactivity of this molecule. The choice of reactant and reaction conditions can be tailored to selectively target either the fluorine or the nitro group for substitution. For instance, in the related compound 3-bromo-4-nitropyridine (B1272033), treatment with fluoride ions results in the displacement of the nitro group to yield 3-bromo-4-fluoropyridine. google.com

Comparison of Leaving Group Abilities: Fluorine, Nitro, and Chlorine

The relative leaving group ability in SNAr reactions is a critical factor in determining the reaction outcome. For activated aromatic systems, the established order of reactivity is often F > NO₂ > Cl ≈ Br > I. nih.govnih.gov This order is contrary to that seen in aliphatic Sₙ2 reactions and is attributed to the mechanism of aromatic substitution. The rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, making the carbon center more electrophilic. libretexts.orgreddit.com

The reactivity of this compound provides a clear illustration of how leaving group preference can be influenced by the incoming nucleophile. As noted, there is a distinct selectivity based on the type of nucleophile used. abertay.ac.uk

Table 1: Nucleophile-Dependent Leaving Group Selectivity for this compound
Nucleophile TypePrimary Leaving GroupReference
Nitrogen (e.g., Amines)Fluorine abertay.ac.uk
Oxygen (e.g., Alkoxides)Fluorine abertay.ac.uk
Sulfur (e.g., Thiols)Fluorine abertay.ac.uk
HalidesNitro Group abertay.ac.uk

Reactivity with Nitrogen Nucleophiles (e.g., Ammonia, Amines)

Nitrogen nucleophiles, such as ammonia and primary or secondary amines, react readily with this compound. These reactions proceed via nucleophilic aromatic substitution, with the nitrogen nucleophile displacing the fluorine substituents. abertay.ac.uk This provides a direct route to the synthesis of aminopyridine derivatives. The formation of 3,5-diamino-4-nitropyridine N-oxide monohydrate is a specific, structurally confirmed example of this transformation. nih.gov

Table 2: Reaction of this compound with Ammonia
ReactantNucleophileProductReference
This compoundAmmonia (or source thereof)3,5-diamino-4-nitropyridine N-oxide nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns

The propensity of this compound to undergo electrophilic aromatic substitution is extremely low. EAS reactions involve the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.orgbyjus.com The target molecule, however, is exceptionally electron-poor due to the strong deactivating effects of two fluoro substituents, a nitro group, and the N-oxide group. These groups withdraw electron density from the pyridine ring, making it a very poor nucleophile and thus highly resistant to attack by electrophiles.

Influence of the N-oxide Moiety on Electrophilic Reactivity

The N-oxide group has a dual electronic influence on the pyridine ring. Through resonance, the oxygen atom can donate electron density into the ring, which is an activating effect that directs incoming electrophiles to the 2- and 4-positions. bhu.ac.insapub.org This makes pyridine N-oxide more reactive toward electrophiles than pyridine itself. bhu.ac.in However, the N-oxide moiety also exerts a strong inductive electron-withdrawing effect, which deactivates the ring.

Furthermore, EAS reactions like nitration are typically carried out in strong acidic conditions. Under these conditions, the oxygen atom of the N-oxide is protonated, which greatly enhances its electron-withdrawing nature and severely deactivates the ring to electrophilic attack. scripps.edu

The directing power of the N-oxide group is evident in less deactivated systems. For example, the nitration of 3,5-dibromopyridine-N-oxide occurs at the 4-position. researchgate.net In the case of this compound, the 4-position is already occupied by a nitro group, and the 3- and 5-positions contain fluoro groups. The remaining 2- and 6-positions are electronically disfavored for substitution due to the powerful deactivating effects of the adjacent substituents. Consequently, further electrophilic aromatic substitution on this molecule is considered highly improbable under typical reaction conditions.

Positional Selectivity in Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its substituents and the inherent reactivity of the pyridine N-oxide ring. The pyridine N-oxide moiety activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. stackexchange.com

In the case of this compound, the powerful electron-withdrawing nature of the nitro group at the 4-position, coupled with the activating effect of the N-oxide, makes the C4 position highly electrophilic. Consequently, the nitro group itself can act as a leaving group in reactions with certain nucleophiles. researchgate.net Research has shown that the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles. researchgate.net

The fluorine atoms at the 3- and 5-positions are also potential leaving groups in SNAr reactions. Halogens are generally good leaving groups in such reactions. The "element effect" in SNAr often shows fluoride to be a better leaving group than other halides, which is attributed to the high electronegativity of fluorine, making the attached carbon more electrophilic and facilitating a rate-determining nucleophilic addition step. nih.govyoutube.com

The positional selectivity of substitution is a result of the interplay between these activating and directing effects. For nucleophilic attack, the order of reactivity is generally C4 > C2/C6 > C3/C5. With a strong activating group at C4 and good leaving groups at C3 and C5, the precise site of substitution will depend on the nature of the nucleophile and the reaction conditions. However, the pronounced activation at the 4-position often leads to the displacement of the nitro group. researchgate.net In related systems, such as 3-bromo-4-nitropyridine N-oxide, nucleophilic substitution with fluoride ions has been shown to favor displacement of the bromo group at the 3-position over the nitro group at the 4-position, highlighting the nuanced interplay of electronic and steric factors. nih.govrsc.org

Positional Selectivity in Nucleophilic Aromatic Substitution of Pyridine N-Oxide Derivatives
Position of AttackActivating/Deactivating FactorsRationaleCitation
C2/C6ActivatedThe negative charge of the Meisenheimer complex can be delocalized onto the electronegative N-oxide oxygen atom. stackexchange.com
C4ActivatedSimilar to the C2/C6 positions, the negative charge of the intermediate is stabilized by delocalization onto the N-oxide oxygen. stackexchange.com
C3/C5Less ActivatedThe negative charge of the intermediate cannot be delocalized onto the N-oxide oxygen, making this position less favorable for nucleophilic attack. stackexchange.com

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reactivity of its two reducible functionalities: the N-oxide and the nitro group.

Deoxygenation of the N-oxide Functionality

The removal of the oxygen atom from the N-oxide group is a common transformation for pyridine N-oxides. This deoxygenation can be achieved through various methods, often with high chemoselectivity, leaving other functional groups such as nitro and fluoro substituents intact. organic-chemistry.org Common reagents for this purpose include trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃).

Catalytic hydrogenation is another effective method for the deoxygenation of pyridine N-oxides. For instance, catalytic reduction using Urushibara nickel-B in methanol (B129727) has been used to deoxygenate various pyridine N-oxide derivatives. researchgate.net More recently, photocatalytic methods have emerged as a mild and efficient way to deoxygenate N-heterocyclic N-oxides. organic-chemistry.orgrsc.orgchemrxiv.org These modern methods often offer high functional group tolerance. organic-chemistry.org

Common Methods for Deoxygenation of Pyridine N-Oxides
Reagent/MethodConditionsCitation
Phosphorus Trichloride (PCl₃)Typically in an inert solvent like chloroform (B151607) or dichloromethane. scripps.edu
Triphenylphosphine (PPh₃)Often requires heating in a suitable solvent. scripps.edu
Catalytic Hydrogenation (e.g., Pd/C, Urushibara Ni-B)Hydrogen gas or a hydrogen source (e.g., ammonium (B1175870) formate) with a metal catalyst. researchgate.net
Photocatalysis (e.g., Rhenium complexes)Visible light irradiation in the presence of a photocatalyst and a reductant. rsc.orgchemrxiv.org

Reduction of the Nitro Group

The nitro group of this compound can be reduced to various oxidation states, most commonly to an amino group. This transformation is of significant synthetic importance. The reduction of aromatic nitro compounds is a well-established area of organic chemistry with a plethora of available methods. wikipedia.orgthieme-connect.de

Catalytic hydrogenation, typically using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, is a widely used and efficient method for the reduction of nitroarenes to anilines. wikipedia.orgthieme-connect.de This method is often clean and high-yielding.

Alternatively, metal-mediated reductions in acidic media are also very common. Reagents such as iron in acetic or hydrochloric acid, tin(II) chloride in hydrochloric acid, or zinc in ammonium chloride solution can effectively reduce the nitro group. researchgate.netwikipedia.org The choice of reductant can sometimes allow for selective reduction to intermediate stages, such as the hydroxylamine (B1172632) or azo compound, although the amine is the most common product. wikipedia.orgnih.gov The reduction of 4-nitropyridine (B72724) N-oxide with low-valent titanium reagents has been shown to yield different products depending on the stoichiometry of the reagent, including the corresponding azo compound or amine. researchgate.net

Oxidation of the N-oxide Moiety to Higher States

The oxidation of the N-oxide moiety in pyridine N-oxides to higher oxidation states is not a commonly observed or synthetically utilized transformation. The nitrogen atom in an N-oxide is already in a relatively high oxidation state. Further oxidation is generally not a favorable process under standard laboratory conditions. The existing literature on pyridine N-oxide chemistry focuses on reactions at the ring carbons, the N-oxide oxygen, or the reduction of the N-oxide, rather than its oxidation.

Functionalization Reactions via C-H Activation

Alkylation and Arylation using Pyridine N-oxides as Reagents

Pyridine N-oxides can participate in C-H activation reactions, often acting as directing groups or internal oxidants in transition metal-catalyzed processes. The direct arylation of pyridine N-oxides at the C2 position is a known transformation, typically catalyzed by palladium complexes. acs.orgberkeley.edu This reaction provides a route to 2-arylpyridines after subsequent deoxygenation.

In the context of using pyridine N-oxides as reagents, they can be involved in reactions where they facilitate the functionalization of another molecule. For instance, in palladium-catalyzed C-H arylation reactions with diaryliodonium salts, pyridine derivatives can act as directing groups to functionalize a C-H bond at a specific position. nih.gov While specific examples employing this compound as a reagent in C-H activation are not prevalent, the general reactivity of pyridine N-oxides suggests potential applications in this area. The electron-deficient nature of this particular N-oxide could influence its behavior as a ligand or reagent in such catalytic cycles.

Photoredox Catalysis in C-H Functionalization

The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, and photoredox catalysis has emerged as a key enabling technology in this field. nih.govnih.gov Pyridine N-oxides, including this compound, are effective participants in these transformations, primarily serving as precursors to highly reactive hydrogen atom transfer (HAT) agents. chemrxiv.orgpurdue.edu

The general mechanism involves the synergistic combination of a photocatalyst with a pyridine N-oxide derivative. nih.gov Upon excitation by visible light, the photocatalyst (e.g., an acridinium (B8443388) salt) enters an excited state with enhanced oxidizing potential. nih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) event with the pyridine N-oxide. chemrxiv.orgnih.gov The N-oxide donates an electron, generating a pyridine N-oxide radical cation. chemrxiv.org This intermediate is a highly electrophilic oxygen-centered radical, which is the key species responsible for C-H abstraction. nih.gov

Table 1: Key Steps in Photoredox-Catalyzed C-H Functionalization

StepDescriptionKey Intermediates
1. Photoexcitation The photocatalyst (PC) absorbs visible light to reach an excited state (PC).PC
2. Single-Electron Transfer (SET) The excited photocatalyst oxidizes the pyridine N-oxide via SET.Pyridine N-oxide radical cation
3. Hydrogen Atom Transfer (HAT) The N-oxide radical cation abstracts a hydrogen atom from a C-H bond of the substrate (R-H).Alkyl radical (R•)
4. Radical Trapping The generated alkyl radical adds to a radical acceptor (e.g., an alkene).Functionalized radical intermediate
5. Catalyst Regeneration The functionalized radical is reduced, and the photocatalyst returns to its ground state to complete the cycle.Final product, PC

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred in a single kinetic step. mdpi.com In the context of C-H functionalization, pyridine N-oxides function as pre-catalysts for generating potent HAT reagents. purdue.educhemrxiv.org The key to this process is the generation of an oxygen-centered radical from the N-oxide, which is accomplished through photoredox-mediated single-electron oxidation. chemrxiv.orgnih.gov

The driving force for the HAT step is largely determined by the difference in bond dissociation energies (BDEs) between the C-H bond being broken and the O-H bond being formed in the protonated N-oxide radical. mdpi.com The oxygen-centered radicals derived from pyridine N-oxides are highly electrophilic, making them particularly effective at abstracting hydrogen atoms from electron-rich or unactivated C-H bonds. nih.gov

For this compound, the mechanism proceeds as follows:

Generation of the HAT Agent : A photocatalyst, upon light absorption, oxidizes the N-oxide to its radical cation form.

C-H Abstraction : This highly reactive radical cation abstracts a hydrogen atom from a substrate, generating a new alkyl radical and a protonated N-oxide. mdpi.com The high electrophilicity conferred by the difluoro and nitro substituents makes this step particularly efficient.

Radical Conversion : The newly formed alkyl radical is then utilized in subsequent synthetic transformations. nih.gov

An important aspect of using pyridine N-oxides as HAT precursors is their tunability. By modifying the electronic and steric properties of the substituents on the pyridine ring, the reactivity and selectivity of the resulting oxygen-centered radical can be finely controlled. purdue.educhemrxiv.org This allows for catalyst-controlled site-selectivity in the functionalization of molecules with multiple, electronically similar C-H bonds. purdue.educhemrxiv.org

Rearrangement Reactions

Sigmatropic Rearrangements in Pyridine N-oxides

Pyridine N-oxides are known to undergo various rearrangement reactions, with sigmatropic rearrangements being a notable class of transformations. arkat-usa.orgchemtube3d.com These reactions are concerted, pericyclic processes that involve the migration of a sigma-bond across a pi-system. chemtube3d.com For pyridine N-oxide derivatives, rsc.orgrsc.org and arkat-usa.orgwikipedia.org sigmatropic rearrangements are particularly relevant. arkat-usa.org

A classic example is the rearrangement of 2-allyloxypyridine (B1265830) N-oxides. Upon heating, these compounds can yield both N-allyloxy-2-pyridones via a arkat-usa.orgwikipedia.org sigmatropic rearrangement and 3-allyl-N-hydroxy-2-pyridones through a competing rsc.orgrsc.org sigmatropic rearrangement. arkat-usa.org These transformations are typically regiospecific and proceed through concerted mechanisms. arkat-usa.org

Another significant transformation is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org The mechanism begins with acylation of the N-oxide oxygen, typically with acetic or trifluoroacetic anhydride (B1165640). chemtube3d.comwikipedia.org This is followed by deprotonation of the α-methyl group, setting the stage for a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org The rearrangement proceeds through a six-membered transition state to furnish an acylated methylpyridine intermediate, which is then hydrolyzed to the final hydroxymethylpyridine product. chemtube3d.comwikipedia.org

While specific studies on sigmatropic rearrangements of this compound are not extensively documented, the fundamental principles of this reactivity mode would still apply to its derivatives, provided a suitable migrating group is present at an appropriate position on the pyridine ring.

Cycloaddition Reactions Involving the N-O Bond

The N-O bond in pyridine N-oxides imparts unique reactivity, allowing the molecule to function as a 1,3-dipole. arkat-usa.orgthieme-connect.de This dipolar character enables pyridine N-oxides to participate in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. These reactions are powerful tools for constructing five-membered heterocyclic rings. arkat-usa.org

The N-oxide moiety can be visualized through resonance structures that place a positive charge on the nitrogen and a negative charge on the oxygen, which can delocalize to the C2 and C4 positions of the ring. thieme-connect.de This electronic distribution makes the N-oxide system suitable for cycloadditions. For instance, the reaction of a pyridine N-oxide with an alkyne can lead to the formation of complex fused-ring systems. youtube.com These reactions can be promoted thermally or through catalysis, and they provide a direct route to novel heterocyclic scaffolds. arkat-usa.orgthieme-connect.de The specific regioselectivity and stereoselectivity of the cycloaddition are dependent on the electronic nature of both the pyridine N-oxide and the dipolarophile. arkat-usa.org

Mechanistic Investigations and Reaction Pathway Elucidation

Role of the N-oxide Group in Activating the Pyridine (B92270) Ring

The pyridine N-oxide functional group plays a pivotal role in defining the chemical personality of the aromatic ring, rendering it susceptible to reactions that are difficult with the parent pyridine. scripps.edu Unlike pyridine, which has a pKa of 5.2, pyridine N-oxide is a significantly weaker base with a pKa of approximately 0.79-0.8. scripps.eduwikipedia.org This reduced basicity minimizes unwanted reactions at the nitrogen atom, such as protonation or alkylation, under many conditions. wikipedia.org

The N-oxide group activates the pyridine ring towards nucleophilic attack through a combination of inductive and resonance effects. The N-O bond is semipolar, with a positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.de This positive charge on the ring nitrogen withdraws electron density from the ring carbons, particularly the ortho (2,6) and para (4) positions, making them electrophilic. thieme-connect.deyoutube.comstackexchange.com

Resonance structures of pyridine N-oxide illustrate this dual nature:

Activation towards Nucleophiles: Delocalization of the positive charge on the nitrogen atom to the C-2 and C-4 positions makes these sites highly susceptible to attack by nucleophiles. Reactions involving nucleophilic aromatic substitution (SNAr) are therefore significantly faster for pyridine N-oxides compared to their parent pyridines. scripps.edu

Activation towards Electrophiles: Conversely, the negatively charged oxygen atom can donate electron density back into the pyridine ring, increasing the electron density at the C-2 and C-4 positions. thieme-connect.de This makes the ring more reactive towards certain electrophiles than pyridine itself.

In the specific case of 3,5-difluoro-4-nitropyridine (B13360899) N-oxide, the C-4 position is already occupied. The primary role of the N-oxide group is to strongly activate the ring for nucleophilic aromatic substitution (SNAr), working in concert with the other electron-withdrawing substituents. The inherent electrophilicity it imparts on the ring system is a crucial factor in the compound's high reactivity towards nucleophiles. The weak, labile nature of the N-O bond can also lead to unique reaction pathways, such as deoxygenation or rearrangement under specific conditions. thieme-connect.de

Table 1: Comparison of Properties between Pyridine and Pyridine N-oxide
PropertyPyridinePyridine N-oxideReference
pKa (of conjugate acid)5.20.79 scripps.edu
Dipole Moment (D)2.034.37 scripps.edu
Reactivity toward NucleophilesLowHigh (at C2, C4) scripps.edustackexchange.com

Electronic Effects of Fluorine and Nitro Substituents on Reaction Mechanisms

The reactivity of 3,5-difluoro-4-nitropyridine N-oxide is profoundly influenced by the powerful electronic effects of its substituents. Both the fluorine atoms and the nitro group are strongly electron-withdrawing, which drastically lowers the electron density of the pyridine ring and makes it exceptionally electrophilic. nih.govbyjus.comwikipedia.org

Nitro Group: The nitro group at the C-4 position is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the ring through both a powerful negative inductive effect (-I) and a significant negative resonance effect (-R). nih.govwikipedia.org This group is crucial for stabilizing the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr), which is the dominant reaction mechanism for this class of compounds. wikipedia.orgmasterorganicchemistry.com

The synergistic effect of the N-oxide, the C-4 nitro group, and the two fluorine atoms makes the pyridine ring highly susceptible to attack by nucleophiles. The rate-determining step in SNAr reactions is typically the initial addition of the nucleophile to the aromatic ring to form a high-energy anionic intermediate. masterorganicchemistry.comnih.gov The electron-withdrawing groups stabilize this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction. wikipedia.org

An important structural feature of this compound is that the molecule is twisted. The nitro group is rotated out of the plane of the pyridine ring by approximately 38.5°. nih.gov This twisting can reduce the orbital overlap between the nitro group and the ring, thereby diminishing its resonance effect (-R). sci-hub.ru Despite this, the combined inductive effects and the remaining resonance stabilization are sufficient to make the compound highly reactive.

Table 2: Electronic Properties of Substituents
SubstituentInductive EffectResonance EffectOverall Effect on SNAr
-NO₂ (Nitro)Strongly withdrawing (-I)Strongly withdrawing (-R)Strongly Activating
-F (Fluoro)Strongly withdrawing (-I)Weakly donating (+R)Activating (net)
N-oxideWithdrawing (-I)Ambivalent (acts as donor/acceptor)Strongly Activating

Intermediates in Pyridine N-oxide Transformations

The primary reaction pathway for electron-deficient aromatic compounds like this compound with nucleophiles is the SNAr mechanism. A key feature of this mechanism is the formation of a distinct, negatively charged intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.orgwikipedia.org

For instance, attack of a nucleophile (Nu⁻) at the C-4 position would lead to an intermediate where the negative charge is stabilized by resonance, with a significant contribution from the structure where the charge resides on the oxygen atoms of the nitro group. The subsequent departure of the leaving group (the nitro group in this case) is a rapid process that restores the aromaticity of the ring. nih.gov Similar intermediates would be formed upon nucleophilic attack at the C-3 or C-5 positions, leading to the displacement of a fluoride (B91410) ion. The vicarious nucleophilic substitution (VNS) pathway, where a hydrogen is replaced, also proceeds through a Meisenheimer-type adduct. nih.gov

Stereochemical Aspects of Reactions

While the this compound molecule itself is achiral, stereochemical considerations become important when it reacts with chiral reagents or under the influence of a chiral catalyst. The pyridine ring in this compound is prochiral, meaning the two faces of the ring are enantiotopic.

If a chiral, non-racemic nucleophile attacks the ring, the transition states leading to the Meisenheimer complexes will be diastereomeric. These diastereomeric transition states will have different energies, potentially leading to kinetic resolution of the nucleophile or the formation of diastereomeric products in unequal amounts.

Furthermore, chiral pyridine N-oxides are widely used as powerful ligands and organocatalysts in asymmetric synthesis. nih.govresearchgate.netnih.govacs.org While this compound is typically a substrate rather than a catalyst, its derivatives could be designed for stereoselective applications. For example, if one of the fluorine atoms is displaced by a nucleophile containing a chiral auxiliary, the resulting product could be used in subsequent diastereoselective transformations. The inherent twist in the molecule's structure, with the nitro group out of the plane of the pyridine ring, could also have stereochemical implications by influencing how chiral molecules approach the ring during a reaction. nih.gov

Structural Characterization and Analysis

X-ray Crystallography of 3,5-Difluoro-4-nitropyridine (B13360899) N-oxide

The compound crystallizes in the monoclinic system, which can be transformed into a pseudo-orthorhombic C-centered cell. iucr.org Key crystallographic data obtained from X-ray diffraction studies are summarized in the interactive table below.

Crystallographic Data for 3,5-Difluoro-4-nitropyridine N-oxide
ParameterValue
Chemical FormulaC₅H₂F₂N₂O₃
Crystal SystemMonoclinic
Pseudo-orthorhombic cell a5.479 Å
Pseudo-orthorhombic cell b21.644 Å

Molecular Geometry and Conformation in Solid State and Gas Phase

The molecular geometry of this compound is characterized by a notable conformational feature in its solid state. The nitro group (NO₂) is significantly twisted with respect to the plane of the pyridine (B92270) N-oxide ring. nih.gov The dihedral angle of this twist, defined by the C-NO₂ bond, is approximately 38.5°. nih.goviucr.org

In contrast, experimental data for the gas-phase geometry of this compound is not available. However, studies on the related compound, 4-nitropyridine (B72724) N-oxide, using gas-phase electron diffraction (GED) and quantum chemical calculations, indicate a planar structure with a C₂ᵥ symmetry. nih.govnih.gov For 4-nitropyridine N-oxide in the gas phase, the barrier to internal rotation of the nitro group is significant, suggesting that the planar conformation is stable. nih.gov The pronounced twist in the solid-state structure of the 3,5-difluoro derivative is likely a consequence of steric hindrance and repulsive intramolecular interactions between the nitro group and the adjacent fluorine atoms, as well as crystal packing forces. iucr.org

The table below presents a comparison of key geometric parameters for 4-nitropyridine N-oxide in the gas phase, which can serve as a reference for understanding the geometry of its difluoro-derivative.

Selected Geometric Parameters of Gas-Phase 4-Nitropyridine N-oxide
ParameterValue
N→O bond length~1.28 Å
C-N (nitro) bond length~1.63 Å
N-O (nitro) bond length~1.26 Å
Pyridine Ring ConformationPlanar

Intramolecular Interactions and Planarity of the Heterocyclic Ring

In the solid state, the heterocyclic ring of this compound is essentially planar. iucr.org The planarity of the pyridine N-oxide moiety is a common feature in related compounds. The significant twist of the nitro group out of this plane is attributed to repulsive intramolecular interactions between the oxygen atoms of the nitro group and the fluorine atoms at the 3 and 5 positions of the ring. iucr.org This steric repulsion overcomes the electronic stabilization that would be gained from a fully planar conformation.

In the crystal structure, the only notable intermolecular interaction that can be classified as a hydrogen bond is a contact between a hydrogen atom on the pyridine ring and an oxygen atom of the N-oxide group of an adjacent molecule. iucr.org

Electron Density Distribution Analysis

A specific electron density distribution analysis for this compound is not extensively documented in the available literature. However, detailed theoretical studies have been performed on the parent compound, 4-nitropyridine N-oxide, providing valuable insights into its electronic structure. nih.govnih.gov These studies often employ methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.govnih.gov

For 4-nitropyridine N-oxide, the presence of the electron-withdrawing nitro group significantly influences the electron density distribution across the pyridine N-oxide ring. nih.gov This leads to a redistribution of π-electrons and affects the bond characteristics. The N→O bond is a point of interest, exhibiting a semipolar nature. nih.gov

In the case of this compound, the addition of two highly electronegative fluorine atoms at the 3 and 5 positions is expected to further enhance the electron-withdrawing nature of the substituent pattern. This would likely lead to a more pronounced polarization of the electron density within the heterocyclic ring compared to 4-nitropyridine N-oxide. The cumulative electron-withdrawing effects of the nitro group and the two fluorine atoms would decrease the electron density on the pyridine ring, influencing its reactivity.

Spectroscopic Investigations in Academic Research

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are essential for identifying functional groups and elucidating molecular structure.

While comprehensive vibrational analyses dedicated specifically to 3,5-difluoro-4-nitropyridine (B13360899) N-oxide are not extensively detailed in the available literature, the assignment of its characteristic vibrational modes can be inferred from the well-established spectra of related pyridine (B92270) N-oxide and nitro-aromatic compounds. The key functional groups—the N-oxide (N-O), the nitro group (NO₂), and the C-F bonds—give rise to distinct bands.

The N-O stretching vibration in pyridine N-oxides is a particularly sensitive marker of the electronic environment and intermolecular interactions, such as hydrogen bonding. In related compounds, this mode is typically observed in the infrared spectrum. Similarly, the nitro group is characterized by symmetric and asymmetric stretching vibrations. The presence of electron-withdrawing fluorine atoms on the pyridine ring is expected to induce shifts in the vibrational frequencies of the ring modes and the N-O and NO₂ groups compared to the unsubstituted 4-nitropyridine (B72724) N-oxide.

A detailed experimental and computational study would be required to definitively assign all vibrational modes for this specific molecule. Such an analysis would typically involve density functional theory (DFT) calculations to predict the frequencies and intensities of the IR and Raman bands, which are then compared with experimental spectra.

Table 1: Expected Characteristic Vibrational Modes for 3,5-difluoro-4-nitropyridine N-oxide

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1600
Nitro (NO₂) Symmetric Stretch 1300 - 1390
N-Oxide (N→O) Stretch 1200 - 1300
C-F Stretch 1000 - 1400

Note: The table presents expected ranges based on analogous compounds. Specific experimental values for this compound are not available in the cited literature.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. It can provide enhancement factors of the Raman signal by several orders of magnitude, allowing for the detection of minute quantities of an analyte.

There are no specific SERS studies focused on this compound in the reviewed academic literature. However, research on the parent compound, 4-nitropyridine N-oxide (NPO), has shown that it undergoes a chemical transformation upon adsorption on silver colloidal nanoparticles. In those studies, the nitro group of NPO was reduced, leading to the formation of 4,4′-azobis(pyridine N-oxide), and the resulting SERS spectrum was that of the transformed species.

A SERS investigation of this compound would be valuable to determine its adsorption behavior and surface reactivity. Such a study could clarify whether the fluorine substituents affect the molecule's orientation on the metal surface or its propensity for surface-induced chemical reactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, this technique is used to study electronic structure, conjugation, and interactions with the molecular environment.

Solvatochromism is the phenomenon where the color of a solution, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states. The parent compound, 4-nitropyridine N-oxide, is a well-known molecular probe whose UV-Vis absorption spectrum is sensitive to the solvent's hydrogen-bond donation (HBD) capability. nih.govresearchgate.netnih.gov

While specific experimental data on the solvatochromic behavior of this compound are not available, its structure suggests it would also exhibit these properties. The N-oxide group is a strong hydrogen bond acceptor, and its interaction with protic solvents (like alcohols or water) would stabilize the ground state, leading to a blue shift (hypsochromic shift) of the absorption maximum compared to its position in non-polar solvents. The electron-withdrawing fluorine and nitro groups would further influence the electronic distribution and the molecule's interaction with various solvents.

The structure of this compound features a combination of an electron-donating group (the N-oxide) and strong electron-withdrawing groups (the nitro group and the fluorine atoms) connected through a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation.

This ICT is responsible for the lowest-energy absorption band in the UV-Vis spectrum. In related "push-pull" molecules, this transition involves the promotion of an electron from a molecular orbital primarily located on the donor part of the molecule (the N-oxide and the ring) to an orbital centered on the acceptor part (the nitro group). The energy of this transition is sensitive to both the molecular structure and the solvent environment. The introduction of fluorine atoms, being highly electronegative, would be expected to modulate the energy of the molecular orbitals and, consequently, the wavelength of the ICT absorption band.

Table 2: Expected Electronic Transitions for this compound

Transition Type Description Expected Spectral Region
π → π* Intramolecular Charge Transfer (ICT) UV-A / Long-wavelength visible

Note: This table is based on the general electronic properties of push-pull pyridine N-oxide systems. Specific experimental absorption maxima for this compound were not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Studies (Implied for characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Although this article does not focus on detailed NMR analysis, it is crucial to note that techniques such as ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are standard methods used to confirm the identity and purity of this compound following its synthesis. The ¹⁹F NMR spectrum, in particular, would be essential for confirming the presence and chemical environment of the fluorine atoms on the pyridine ring. The chemical shifts and coupling constants observed in these spectra provide definitive evidence of the molecule's covalent structure. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, MP2) for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the geometric and energetic properties of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to predict molecular structures and stabilities.

Density Functional Theory (DFT) has become a popular method due to its favorable balance of computational cost and accuracy. Functionals like B3LYP and PBE0 are often used to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted pyridine (B92270) N-oxides, DFT calculations are instrumental in understanding the effects of substituents on the pyridine ring and the N-oxide group. For example, studies on related molecules have shown that electron-withdrawing groups, such as the nitro group and fluorine atoms present in 3,5-difluoro-4-nitropyridine (B13360899) N-oxide, can significantly influence the geometry of the pyridine ring and the length of the semipolar N→O bond. nih.gov

Møller-Plesset Perturbation Theory (MP2) is a higher-level ab initio method that incorporates electron correlation more explicitly than standard DFT functionals. It is often used to refine energetic calculations and provide benchmark geometric data. Comparing MP2 results with DFT and experimental data helps validate the computational models used. For pyridine N-oxide derivatives, MP2 calculations provide reliable structural data that can be compared with results from experimental techniques like gas-phase electron diffraction. nih.gov

While specific DFT and MP2 computational studies detailing the bond lengths and angles for 3,5-difluoro-4-nitropyridine N-oxide are not widely available in the literature, these methods would be the standard approach to generate such data, providing a precise three-dimensional model of the molecule and its energetic characteristics.

Analysis of Electron Density and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized chemical bonds and lone pairs. This analysis provides insights into hyperconjugative interactions by examining the stabilization energies (E(2)) associated with electron donation from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

In the context of substituted nitropyridine N-oxides, NBO analysis can elucidate the electronic interplay between the electron-withdrawing nitro group, the electronegative fluorine atoms, and the pyridine N-oxide ring system. nih.gov Such analysis would reveal the nature of the C-N bond to the nitro group and the polar N→O bond, as well as the charge distribution across the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. This analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density are located, where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei is indicative of a chemical bond.

The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature of the bond. For instance, the values can distinguish between covalent bonds and weaker, closed-shell interactions. For molecules like this compound, AIM analysis would be used to characterize the strength and nature of the C-F, C-N, N-O, and ring C-C and C-N bonds, offering a detailed map of the bonding framework. nih.govnih.gov

Molecular Electrostatic Potential (MEP) studies provide a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. The MEP is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack.

Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For a substituted pyridine N-oxide, the MEP surface would highlight the negative potential around the N-oxide oxygen and the nitro group's oxygen atoms, and positive potential near the hydrogen atoms and potentially on the pyridine ring, influenced by the strong electron-withdrawing substituents. This provides a clear guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help predict its reactivity in various chemical reactions, such as cycloadditions or nucleophilic substitutions. The distribution of these orbitals on the molecule indicates the likely sites for electron donation (from the HOMO) and acceptance (at the LUMO).

Conformational Analysis and Torsional Barriers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly relevant for this compound due to the potential for rotation of the nitro group (NO₂) relative to the plane of the pyridine ring.

The rotation around the C-NO₂ bond is subject to a torsional barrier, which is the energy required to rotate from a stable (low energy) conformation to an unstable (high energy) transition state. This barrier is influenced by steric hindrance and electronic effects, such as conjugation between the nitro group and the aromatic ring. Experimental data from X-ray crystallography has shown that in the solid state, the molecule of this compound is significantly twisted. The nitro group is rotated out of the plane of the pyridine ring, with a reported twist angle of 38.5° around the C-NO₂ bond. nih.gov This non-planar conformation suggests a balance between the steric repulsion from the adjacent fluorine atoms and the electronic stabilization that would favor planarity. Computational methods could be used to calculate the full rotational energy profile and determine the precise height of the torsional barrier.

Computational Studies of Reaction Mechanisms and Transition States

Detailed computational studies specifically elucidating the reaction mechanisms and transition states for this compound are not extensively available in the public domain. However, based on theoretical investigations of analogous aromatic and heteroaromatic systems, a general understanding of the probable reaction pathways can be inferred.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricacies of chemical reactions involving substituted pyridine N-oxides. Such studies would typically focus on nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings bearing good leaving groups. In the case of this compound, both the fluorine atoms and the nitro group can potentially act as leaving groups.

Theoretical calculations for this molecule would likely involve:

Modeling of Reactant and Product Geometries: Optimization of the ground state geometries of the reactant, nucleophiles, and potential products to determine their stable conformations and electronic structures.

Transition State Searching: Locating the transition state structures for various possible substitution pathways (e.g., attack at the C4 position leading to nitro-group substitution, or at the C3/C5 positions leading to fluoride (B91410) substitution). This involves sophisticated algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculation of Activation Energies: Determining the energy barrier (activation energy, ΔG‡) for each proposed reaction step. This is crucial for predicting the feasibility and rate of a reaction. A lower activation energy indicates a more favorable reaction pathway.

Reaction Pathway Analysis: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

For a hypothetical nucleophilic attack of a generic nucleophile (Nu-) on this compound, computational studies would compare the energy profiles for the displacement of the nitro group versus one of the fluorine atoms. The relative activation energies would reveal the most likely reaction path.

A representative, albeit hypothetical, data table summarizing the kind of results expected from such a computational study is presented below. It illustrates the comparison between two possible SNAr pathways.

Hypothetical Activation Energies for Nucleophilic Aromatic Substitution on this compound

Reaction Pathway Leaving Group Calculated Activation Energy (ΔG‡) in kcal/mol
Pathway A -NO2 18.5
Pathway B -F 22.1

Note: These values are illustrative and not based on actual published research for this specific compound.

The transition state geometries would reveal the extent of bond formation between the nucleophile and the pyridine ring, and the extent of bond breaking with the leaving group. For SNAr reactions, these transition states typically resemble the intermediate Meisenheimer complex, a negatively charged species where the aromaticity of the ring is temporarily disrupted.

While explicit computational data on the reaction mechanisms of this compound is scarce, the established reactivity of related compounds like 4-nitropyridine (B72724) N-oxide suggests that the C4 position is highly activated towards nucleophilic attack. researchgate.netsci-hub.ee Computational studies on other fluorinated and nitrated aromatic compounds also provide a framework for understanding the mechanistic principles that would govern the reactivity of this specific molecule. nih.gov

Applications in Synthetic Organic Chemistry

3,5-Difluoro-4-nitropyridine (B13360899) N-oxide as a Versatile Synthetic Intermediate

3,5-Difluoro-4-nitropyridine N-oxide serves as a pivotal intermediate for the synthesis of substituted pyridines. The pyridine (B92270) scaffold is a common feature in many biologically active molecules and pharmaceutical agents. The presence of three distinct functional groups—two reactive fluorine atoms and a reducible nitro group, all activated by the N-oxide—provides multiple pathways for chemical modification. The N-oxide group not only activates the C-4 position for nitration during its own synthesis but also, in conjunction with the nitro group, makes the C-3 and C-5 positions highly susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.in This electronic arrangement allows for the controlled, stepwise introduction of various functional groups, making it a valuable and versatile building block for creating libraries of substituted pyridine derivatives. Its utility is analogous to other 4-nitropyridine (B72724) N-oxide derivatives, which are well-established as excellent precursors for preparing 4-substituted pyridines. researchgate.net

Building Block for Complex Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal starting material for constructing more complex, polycyclic heterocyclic systems. The two fluorine atoms can be displaced by di-nucleophiles (e.g., diamines, diols, dithiols) to form new rings fused to the pyridine core. This strategy provides a direct route to novel benzannulated systems or other complex scaffolds that are of interest in medicinal chemistry and materials science.

Furthermore, the nitro group can participate in reductive cyclization reactions. After substitution of the fluorine atoms, the nitro group can be reduced to an amine, which can then react with a neighboring functional group to close a new ring. For instance, related compounds like 2- and 4-phenylthio-3-nitropyridine have been shown to cyclize to form pyridobenzothiazines, demonstrating how the nitro group can be a key component in forming fused heterocyclic systems. rsc.org This potential for ring formation makes this compound a valuable precursor for targeted synthesis of elaborate molecular frameworks.

Precursor for Further Functionalization and Derivatization

The primary pathways for the derivatization of this compound involve the selective reaction of its functional groups. The fluorine atoms at the C-3 and C-5 positions are excellent leaving groups in SNAr reactions, while the nitro group at the C-4 position can be readily transformed into other functionalities.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly electron-deficient, activating the C-F bonds towards attack by a wide range of nucleophiles. This allows for the displacement of one or both fluorine atoms with amines, alcohols, or thiols to generate diverse substituted pyridine N-oxides. The reactivity is analogous to that of 3,5-dibromo-4-nitropyridine-N-oxide, where the halogens are readily displaced.

Nitro Group Reduction: The nitro group is easily reduced to an amino group (NH2) using standard methods such as catalytic hydrogenation. rsc.org This transformation is crucial as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. The resulting 4-amino-3,5-difluoropyridine N-oxide is a valuable intermediate for further reactions, such as diazotization or acylation. This process is demonstrated in the conversion of the related compound, 3-fluoro-4-nitropyridine (B80604) N-oxide, to 3-fluoro-4-aminopyridine. rsc.org

The following table summarizes key derivatization reactions:

Reaction TypePosition(s)Reagents/ConditionsResulting Functional Group
Nucleophilic Aromatic SubstitutionC-3, C-5Amines, Thiols, AlkoxidesC-N, C-S, C-O bond formation
Nitro Group ReductionC-4H₂, Pd/C (Catalytic Hydrogenation)Amino (-NH₂)

Strategic Use in Multi-Step Synthesis of Targeted Organic Molecules

Pyridine N-oxide derivatives bearing a nitro group are strategically important intermediates in the multi-step synthesis of high-value organic molecules, particularly pharmaceuticals. While a specific multi-step synthesis originating from this compound is not prominently documented, the strategic value of this class of compounds is well-established by its close analogs.

A prime example is the use of 3,5-dimethyl-4-nitropyridine-N-oxide as a key intermediate in the industrial synthesis of omeprazole (B731) and its enantiomer, esomeprazole, which are widely used proton pump inhibitors. google.compatsnap.com In this synthesis, the 4-nitro-pyridine N-oxide core is elaborated through a series of steps to construct the final complex drug molecule. The N-oxide and nitro groups are critical for directing the initial reactions and are later modified or removed as the synthesis progresses. google.com This highlights the role of such compounds as foundational building blocks that enable the efficient assembly of complex molecular targets. The reactivity profile of this compound suggests its potential for similar strategic applications in the synthesis of novel fluorinated pharmaceuticals.

The table below illustrates the strategic role of a closely related compound in pharmaceutical synthesis.

Precursor CompoundTarget Molecule(s)Therapeutic Class
3,5-Dimethyl-4-nitropyridine-N-oxideOmeprazole, EsomeprazoleProton Pump Inhibitor

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitropyridine N-oxides often involves harsh conditions, such as the use of fuming nitric acid and concentrated sulfuric acid. guidechem.comoc-praktikum.de Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes.

One promising approach is the use of alternative nitrating agents that are safer and produce less hazardous waste. For instance, potassium nitrate (B79036) in concentrated sulfuric acid has been successfully used for the nitration of 3,5-lutidine-N-oxide, which significantly shortens reaction times and avoids the generation of brown smoke associated with nitric acid. patsnap.comgoogle.com This method could be adapted for the synthesis of 3,5-difluoro-4-nitropyridine (B13360899) N-oxide.

Another avenue for sustainable synthesis is the adoption of greener oxidation methods for the initial N-oxidation step. The use of hydrogen peroxide as an oxidant is a well-established green alternative. globethesis.com Catalytic systems, such as titanium silicalite (TS-1) with hydrogen peroxide, have been shown to be highly efficient for the N-oxidation of various pyridines in continuous flow reactors, offering a safer and more efficient process than traditional batch methods. organic-chemistry.org

Key areas for future research in sustainable synthesis include:

Catalytic Nitration: Investigating solid acid catalysts or other heterogeneous catalysts to replace strong mineral acids in the nitration step.

Solvent Optimization: Exploring the use of ionic liquids or greener solvents to reduce the reliance on volatile organic compounds.

Energy Efficiency: Developing methods that proceed at lower temperatures and pressures to reduce energy consumption.

Exploration of Asymmetric Transformations

Heteroaromatic N-oxides, particularly those possessing chiral scaffolds, have emerged as powerful Lewis basic organocatalysts in asymmetric synthesis. mdpi.com While research has primarily focused on catalysts derived from structures like quinoline (B57606) or bipyridine, the 3,5-difluoro-4-nitropyridine N-oxide framework presents an unexplored scaffold for developing new chiral catalysts.

Future research could involve the synthesis of chiral derivatives of this compound. By introducing chiral substituents at positions other than 3, 4, and 5, it may be possible to create novel organocatalysts. These new catalysts could then be screened for their efficacy in various asymmetric transformations, such as:

Allylation of aldehydes with allyltrichlorosilane. mdpi.com

Michael additions.

Aldol reactions.

Cycloaddition reactions.

The electronic properties imparted by the two fluorine atoms and the nitro group could significantly influence the catalytic activity and stereoselectivity of such derived catalysts, potentially leading to unique reactivity not observed with existing N-oxide organocatalysts. mdpi.com

Mechanistic Studies of Photochemical and Radical-Mediated Reactions

Pyridine (B92270) N-oxides are known to participate in photochemical and radical-mediated reactions. nih.govnih.gov The electron-deficient nature of the this compound ring suggests it could be a prime candidate for such transformations. Future mechanistic studies are crucial to understanding and harnessing its reactivity.

Photochemical Reactions: Under photoredox conditions, pyridine N-oxides can be acylated and subsequently reduced to form radical intermediates. nih.gov For example, an acylated pyridine N-oxide can quench a photoexcited catalyst, leading to fragmentation and the generation of a radical species. nih.gov Mechanistic investigations could explore the behavior of this compound under similar conditions, focusing on its potential to generate fluorinated radical intermediates for applications in trifluoromethylation or other perfluoroalkylation reactions. nih.gov

Radical-Mediated Reactions: The addition of radicals to pyridine N-oxides is a known pathway for functionalization. nih.gov Perfluoroalkyl radicals, for example, can add to a pyridine N-oxide to form a radical cation intermediate, which then rearomatizes to yield the substituted product. nih.gov Detailed mechanistic studies, potentially using techniques like electron paramagnetic resonance (EPR) spectroscopy and computational modeling, could elucidate the specific pathways of radical addition to this compound. Such studies would clarify the regioselectivity of the addition and the stability of the resulting radical intermediates, paving the way for novel synthetic applications. mdpi.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental design.

Property Prediction: Methods like Density Functional Theory (DFT) can be employed to calculate key molecular properties. For related fluorinated nitroaromatic compounds, DFT has been used to determine bond dissociation energies and identify the "trigger bonds" for thermal decomposition. mdpi.com Similar calculations for this compound could predict its thermal stability, detonation properties, and spectroscopic characteristics. The introduction of the N-oxide group is known to alter bond lengths and improve the detonation performance of energetic compounds, a phenomenon that can be quantified through computational modeling. mdpi.com

Reaction Design: Computational modeling can also be used to simulate reaction pathways and predict outcomes. For instance, modeling the nitration of difluoropyridine N-oxide could help optimize reaction conditions by calculating activation barriers for nitration at different positions. Furthermore, computational studies can investigate the mechanisms of photochemical and radical reactions, predicting the stability of intermediates and the feasibility of proposed reaction pathways. mdpi.comresearchgate.net This predictive capability can significantly reduce the experimental effort required to develop new reactions and applications for the title compound.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitroaromatic compounds, which can be highly exothermic and potentially hazardous, is particularly well-suited for flow chemistry. europa.eu This technology offers significant advantages in safety, efficiency, and scalability over traditional batch processes.

Flow Chemistry: The nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide has been successfully demonstrated in a continuous flow system. researchgate.net This approach minimizes the accumulation of energetic intermediates, allows for precise control of temperature and reaction time, and improves safety. europa.euresearchgate.net Implementing a flow process for the synthesis of this compound would be a logical next step. A two-step continuous flow process could be envisioned, starting with the N-oxidation of 3,5-difluoropyridine (B1298662), followed by nitration in a subsequent reactor module. organic-chemistry.orgresearchgate.net This would enable safer scale-up and potentially higher yields and purity compared to batch synthesis. researchgate.net

Automated Synthesis: Automated synthesis platforms can further enhance the production and screening of derivatives of this compound. These systems allow for high-throughput synthesis and purification, which would be invaluable for applications such as developing the novel chiral organocatalysts discussed previously. Automated systems have been developed for the complex, multi-step synthesis of radiolabeled compounds containing difluoro moieties, demonstrating the feasibility of applying this technology to structurally complex molecules. nih.govvghtpe.gov.tw Integrating automated synthesis with flow chemistry could create a powerful platform for the rapid and safe exploration of the chemical space around this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-4-nitropyridine N-oxide, and how can purity be validated?

  • Methodology : Synthesis typically involves sequential nitration and fluorination of pyridine derivatives. For example, nitration of 3,5-difluoropyridine followed by oxidation to form the N-oxide. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to confirm structural integrity. Crystallographic data (e.g., unit cell parameters) from analogous N-oxide compounds, such as pyridine-4-carboxamidoxime N-oxide (monoclinic system, a = 7.4130 Å, b = 9.2858 Å), can guide characterization .

Q. How should this compound be handled safely in laboratory settings?

  • Methodology : Follow protocols for aromatic N-oxides: avoid dust formation using fume hoods, wear PPE (gloves, goggles), and store in tightly sealed containers in dry, ventilated areas. Refer to safety data sheets (SDS) for related compounds, which emphasize ventilation and dust suppression .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodology : X-ray diffraction (XRD) is definitive for crystallographic confirmation, as demonstrated for pyridine-4-carboxamidoxime N-oxide (space group P21/c, β = 102.841°). Complement with ¹⁹F NMR (chemical shifts ~ -120 ppm for CF groups) and IR spectroscopy (nitro group stretching ~1500–1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) fingerprinting assess the mutagenic potential of aromatic N-oxides like this compound?

  • Methodology : Use SAR fingerprint analysis to evaluate substructure alerts. For example, isolated 6-membered aromatic N-oxides show a 7.7% mutagenicity rate in public datasets. Computational tools (e.g., Leadscope’s expert-rule models) can prioritize subclasses like benzo[c][1,2,5]oxadiazole 1-oxide for testing. However, general N-oxide alerts may require downgrading without subclass-specific evidence .

Q. What experimental and computational approaches resolve contradictions in reported reactivity data for fluorinated nitropyridine N-oxides?

  • Methodology : Conduct comparative reactivity studies under controlled conditions (e.g., substituent effects on nitro-group reduction). Validate conflicting data via density functional theory (DFT) calculations to predict activation energies for key reactions (e.g., nucleophilic substitution at the 4-nitro position). Cross-reference with analogs like 3-methyl-4-nitropyridine N-oxide (CAS 1074-98-2) to identify steric/electronic trends .

Q. How can computational models predict the electrophilic/nucleophilic behavior of this compound in substitution reactions?

  • Methodology : Perform frontier molecular orbital (FMO) analysis using DFT (e.g., B3LYP/6-31G* level) to calculate electron density maps. Experimentally, test reactivity with nucleophiles (e.g., KF for fluorine exchange) or electrophiles under varying pH. Compare with data from 3,5-dichloro-4-fluorobenzonitrile systems, where substituent electronegativity dictates reaction pathways .

Q. What strategies mitigate false positives in mutagenicity assays for fluorinated N-oxides?

  • Methodology : Combine Ames test data with in silico SAR fingerprinting to exclude non-DNA-reactive mechanisms. For example, proprietary datasets show that certain N-oxide subclasses (e.g., quindioxins) are mutagenic, while isolated 5-membered rings (e.g., pyrrole N-oxides) are not. Use metabolic activation (S9 fraction) to assess pro-mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.